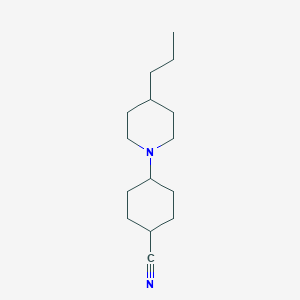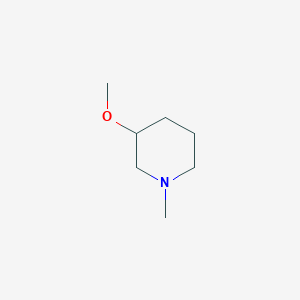
3-Methoxy-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methylpiperidine is a heterocyclic organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 3-hydroxypiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar alkylation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Scientific Research Applications
3-Methoxy-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methylpiperidine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
3-Hydroxypiperidine: A precursor in the synthesis of 3-Methoxy-1-methylpiperidine.
1-Methylpiperidine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a methyl group on the piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
CAS No. |
54288-76-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methoxy-1-methylpiperidine |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-4-7(6-8)9-2/h7H,3-6H2,1-2H3 |
InChI Key |
NYOZCDTULQDYDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


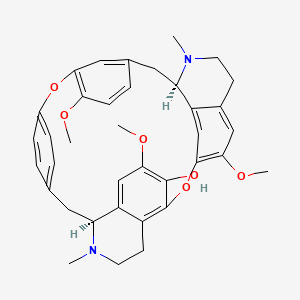
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
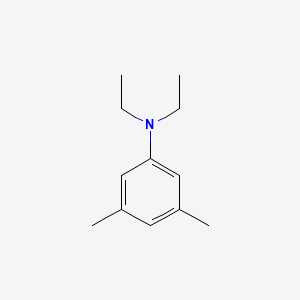

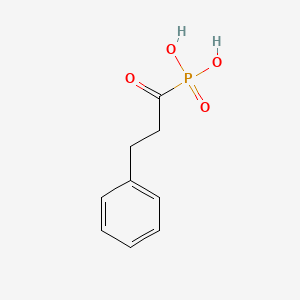
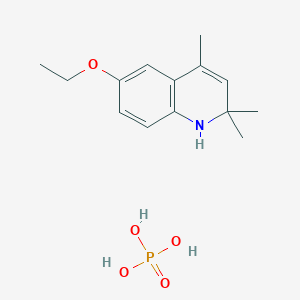
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
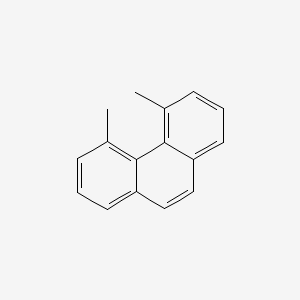
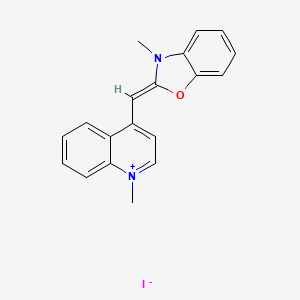
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
